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molecular formula C11H11ClN2 B8460075 6-chloro-3-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine

6-chloro-3-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8460075
M. Wt: 206.67 g/mol
InChI Key: MFQIPQXWCLTSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496558

Procedure details

The 6-chloro-3-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine was refluxed for 19 hours in a mixture of 30 ml. of glacial acetic acid and 30 ml. of 6N hydrochloric acid. The mixture was concentrated in vacuo to yield 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine as the hydrochloride salt of m.p. 214°-215° from ethanol. This salt in turn gave the base 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine on treatment with dilute sodium hydroxide solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:12]2[CH2:11][CH2:10][N:9](C#N)[CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl>C(O)(=O)C>[Cl:1][C:2]1[C:12]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2CCN(CCC21)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2CCNCCC21
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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